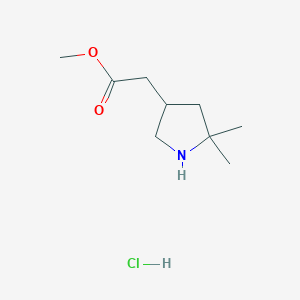
Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
In the first paper, an optically pure morpholine derivative is synthesized using photoinduced one-electron reductive β-activation, which is a method that could potentially be applied to the synthesis of "Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride" . The second paper describes an efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, which involves SNAr and palladium-catalyzed reactions, indicating that similar strategies could be employed for synthesizing related compounds . The third paper introduces a new building block for constructing pyrazolo[4,3-c]pyridines, which suggests that the compound might also serve as a building block for synthesizing complex heterocyclic structures .
Molecular Structure Analysis
The molecular structure of "this compound" would likely feature a pyrrolidine ring, which is a common motif in the compounds discussed in the papers. The stereochemistry of such compounds is crucial, as seen in the first paper where the stereochemistry of the morpholine derivative is carefully controlled . The presence of acetate groups is also a recurring feature, which plays a significant role in the reactivity and transformation of these molecules.
Chemical Reactions Analysis
The papers provide examples of chemical reactions that these heterocyclic compounds can undergo. For instance, the morpholine derivative in the first paper is transformed into various heterocyclic building blocks, demonstrating its versatility in chemical reactions . The second paper's methodology allows for the functionalization of pyridine and pyrimidine analogs, which could be relevant for the functionalization of the pyrrolidine ring in "this compound" . The third paper shows the use of a heterocyclic ketene acetal as a synthon for synthesizing pyrazolo[4,3-c]pyridines, indicating that similar ketene acetals could be used in reactions involving the compound of interest .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "this compound," they do provide information on related compounds. The physical properties such as solubility, melting points, and boiling points can be inferred to some extent from the discussed compounds, as they share structural similarities. The chemical properties, including reactivity and stability, can also be extrapolated based on the reactions and transformations described in the papers .
科学的研究の応用
Pyrrolidinopyridines in Catalysis
Pyrrolidinopyridines, closely related to Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate; hydrochloride, are utilized in palladium-catalyzed allylic substitutions. The conformation of the ligand plays a crucial role in the enantioselectivity of the reaction, with specific substituents influencing the product configuration and selectivity. This research demonstrates the significance of ligand design in catalytic processes, highlighting the potential applications of such compounds in asymmetric synthesis (Stranne & Moberg, 2001).
Labeling and Characterization
The compound has been a focus in the synthesis and characterization of labeled materials, such as carbon-14 and deuterium-labeled compounds. These labeled compounds are pivotal in pharmacological and biochemical studies, facilitating the tracing and understanding of drug mechanisms and interactions within biological systems (Hideki, Kazuharu, & Takeuchi, 1988).
Chemical Reactivity and Ligand Potential
Studies on the reactivity and preparation of methyl 3,3-bis(4-dimethylamino)pyridinium-1-yl)propenoate dichloride show the compound's potential as a ligand due to its unique structure and reactivity. The research provides insights into the chemical behavior of these compounds under different conditions, which can be crucial for developing novel catalytic systems or synthetic pathways (Koch et al., 1990).
Vasodilator Analysis
The compound has been analyzed for its role as a cerebral vasodilator, highlighting its potential therapeutic applications. The sensitivity and specificity of detection methods for such compounds in plasma post-oral administration underscore their relevance in clinical and pharmacological research (Higuchi, Sasaki, & Sado, 1975).
Large-Scale Synthesis and Heterocyclic Analogues
Research into the efficient synthesis of related compounds, such as alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, demonstrates the broader applicability of methods developed for handling Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate; hydrochloride. Such methodologies enable the large-scale production of these compounds, which are valuable in various chemical and pharmaceutical applications (Morgentin et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on measures to take to prevent or minimize adverse effects.
特性
IUPAC Name |
methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2)5-7(6-10-9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHVHPCWIRNYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)CC(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2526922.png)
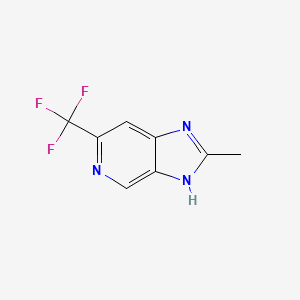
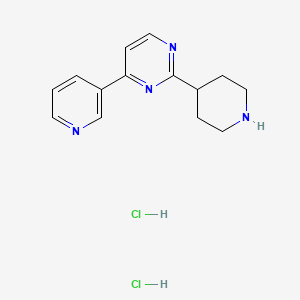

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2526929.png)
![1-[(6-Hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2526930.png)
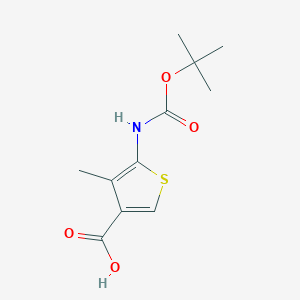
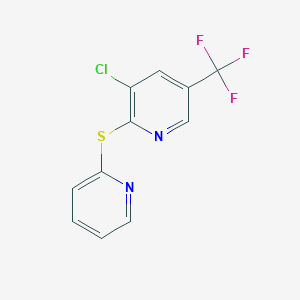

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2526939.png)
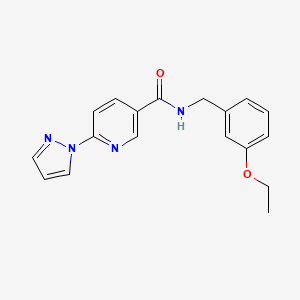
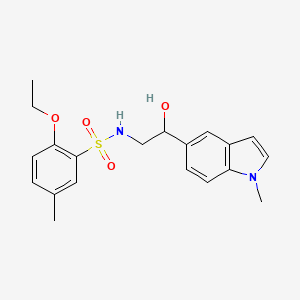
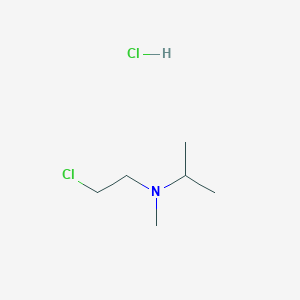
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2526945.png)